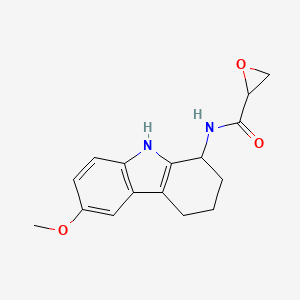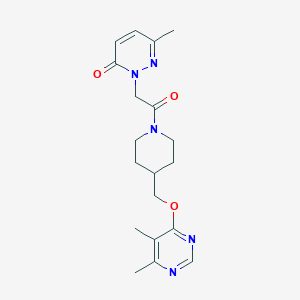
7-Hydroxy-6,6-dimethylheptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Hydroxy-6,6-dimethylheptan-2-one” is a chemical compound that is used for pharmaceutical testing .
Synthesis Analysis
There is limited information available on the synthesis of “this compound”. It is available for purchase for research use .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H18O2 . The molecular weight of this compound is 158.24 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
Cannabinoid Receptor Probes : Devane et al. (1992) explored compounds related to 7-Hydroxy-6,6-dimethylheptan-2-one, particularly focusing on their potency as cannabimimetic substances. The study identified compounds with significant binding affinity to cannabinoid receptors, highlighting their potential as novel probes for cannabinoid receptor studies (Devane et al., 1992).
Chemical Equilibria and Kinetics : The work by Cabani and Ceccanti (1966) on semiphorone, a compound related to this compound, investigates its hydration and cyclisation in acidic media. This research provides valuable insights into the chemical behavior of such compounds under various conditions, contributing to a deeper understanding of their reactivity and potential applications in synthetic chemistry (Cabani & Ceccanti, 1966).
Hydroxyl Group Protection : The study by Corey and Venkateswarlu (1972) introduced dimethyl-tert-butylsilyl as a chemical agent for hydroxyl group protection. This research is critical for synthesizing compounds with protected hydroxyl groups, including this compound, enhancing their stability and reactivity for further chemical transformations (Corey & Venkateswarlu, 1972).
Phototriggered Drug Delivery : Liese and Hampp (2011) explored the use of 7-Hydroxy-1,1-dimethylnaphtalenone as a photocleavable linker for drug attachment to polymer materials. This innovative approach highlights the potential of compounds like this compound in developing phototriggered drug delivery systems, offering controlled release mechanisms under specific conditions (Liese & Hampp, 2011).
Fluorescent Dyes for Biomedical Applications : Carta et al. (2015) synthesized a series of pyrroloquinoline-based compounds, identifying derivatives of this compound as promising blue luminescent dyes for biological applications. These compounds offer potential as fluorescent labels in cell trafficking and pharmacokinetics/biodistribution studies, demonstrating their applicability in biomedical research (Carta et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
7-hydroxy-6,6-dimethylheptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(11)5-4-6-9(2,3)7-10/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUBHPINPKTGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(C)(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

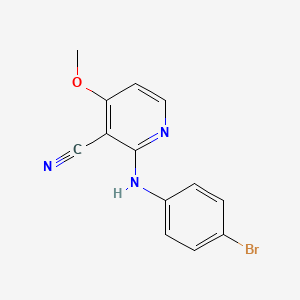
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)
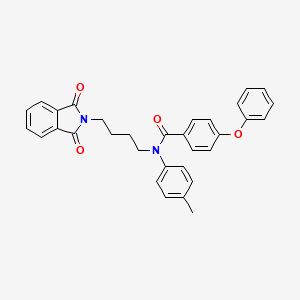
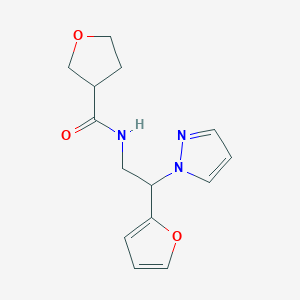
![3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride](/img/structure/B2535302.png)
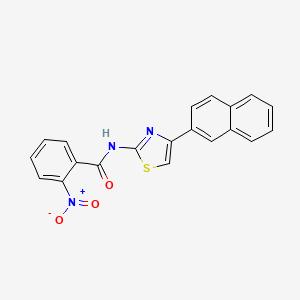
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)
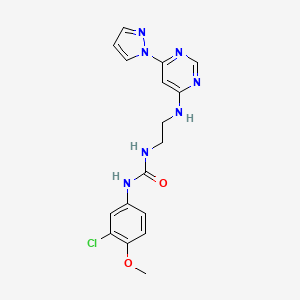

![6-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-((5-methylfuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2535309.png)
